molecular formula C19H16N4 B12914224 6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine CAS No. 83657-46-9

6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B12914224
CAS No.: 83657-46-9
M. Wt: 300.4 g/mol
InChI Key: KUWOZASLUPPTKJ-UHFFFAOYSA-N
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Description

6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo-triazine core substituted with a biphenyl group at position 6 and methyl groups at positions 2 and 2. The imidazo[1,2-b][1,2,4]triazine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions and electronic delocalization.

Synthetic routes to such compounds often involve cyclization reactions or multicomponent strategies. For example, biphenyl-substituted triazines are typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution using AlCl₃ as a catalyst, as seen in related triazine derivatives . Characterization methods include NMR, IR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and substituent orientation .

Properties

CAS No.

83657-46-9

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-dimethyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-13-14(2)22-23-12-18(21-19(23)20-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

KUWOZASLUPPTKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the construction of the imidazo[1,2-b][1,2,4]triazine ring system followed by the introduction of the biphenyl and dimethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dimethylimidazo[1,2-b][1,2,4]triazine with 4-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s imidazo[1,2-b][1,2,4]triazine core differs from PIC-TRZ’s 1,3,5-triazine, affecting electronic properties. The fused imidazole ring in the target compound increases rigidity and π-conjugation, which may enhance luminescence efficiency in TADF applications compared to non-fused triazines .

Substituent Impact: Biphenyl Group: Present in both the target compound and PIC-TRZ, this group extends conjugation, critical for optoelectronic applications. However, PIC-TRZ’s indolocarbazole donors further redshift emission spectra . Methyl vs. Nitro/Phenyl Groups: The target’s 2,3-dimethyl groups improve solubility and reduce steric hindrance compared to 2,3-diphenyl or nitro-substituted analogs (e.g., ). Nitro groups, being electron-withdrawing, may enhance reactivity in biological systems but reduce metabolic stability .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for biphenyl-triazine derivatives, using AlCl₃-catalyzed reactions . In contrast, PIC-TRZ employs cross-coupling, while nitro-substituted analogs are synthesized via condensation . Multicomponent reactions (MCRs), as seen in imidazo[1,2-a][1,3,5]triazines, offer rapid diversification but require precise regiocontrol .

Biological Activity

The compound 6-([1,1'-biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine (often abbreviated as 6-BP-DMIT) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

6-BP-DMIT features a complex structure that incorporates an imidazo[1,2-b][1,2,4]triazine core with biphenyl substitution. Its chemical formula is C17H16N4C_{17}H_{16}N_4, and it has a molecular weight of approximately 284.34 g/mol. The presence of multiple aromatic systems may contribute to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-BP-DMIT. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated IC50 values in the low micromolar range (around 5-10 µM), indicating significant potency against these cell lines. Mechanistic investigations revealed that 6-BP-DMIT induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase.

Antimicrobial Activity

6-BP-DMIT has also been evaluated for its antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanisms for the biological activity of 6-BP-DMIT include:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.
  • Enzyme Inhibition : Potential inhibition of topoisomerases and other critical enzymes involved in cell division.

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-BP-DMIT to evaluate their antitumor efficacy. Among these derivatives, one compound exhibited an IC50 value of 3 µM against MCF-7 cells and was found to be non-toxic to normal fibroblast cells at similar concentrations. This selectivity underscores the potential for therapeutic applications with reduced side effects.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 6-BP-DMIT against multidrug-resistant strains. The results indicated that modifications to the biphenyl moiety could enhance activity against resistant strains of Staphylococcus aureus. The study concluded that structural optimization could lead to more effective antimicrobial agents.

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